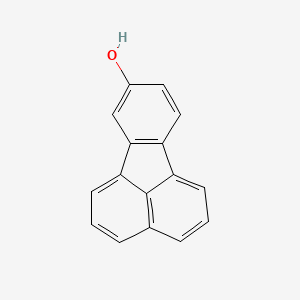
8-Fluoranthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoranthenol is an organic compound with the molecular formula C16H10O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light, and its derivatives, including this compound, share similar properties .
Vorbereitungsmethoden
Die Synthese von 8-Fluoranthenol kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Hydroxylierung von Fluoranthen. Dieser Prozess erfordert in der Regel die Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Osmiumtetroxid (OsO4) unter kontrollierten Bedingungen, um die Hydroxylgruppe an der gewünschten Position einzuführen .
Industrielle Produktionsverfahren für this compound sind weniger gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Hydroxylierungsreaktionen in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen kann die Effizienz dieser Prozesse verbessern .
Analyse Chemischer Reaktionen
8-Fluoranthenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden, was zur Bildung von Fluorenon-Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um Fluoranthen zu bilden, indem die Hydroxylgruppe entfernt wird.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Halogenierungsmittel wie Thionylchlorid (SOCl2). Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
8-Fluoranthenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer Fluoranthen-Derivate und als Modellverbindung in Studien zum Verhalten und zur Reaktivität von PAK verwendet.
Biologie: Seine Fluoreszenzeigenschaften machen es nützlich in der biologischen Bildgebung und als fluoreszierende Sonde zum Nachweis spezifischer Biomoleküle.
Medizin: Es laufen Forschungsarbeiten zu seinem möglichen Einsatz in der Medikamentenentwicklung, insbesondere zur gezielten Ansteuerung spezifischer molekularer Signalwege.
Industrie: Es wird bei der Herstellung von fluoreszierenden Farbstoffen und Materialien sowie in der Umweltüberwachung zum Nachweis von PAK-Kontamination eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt hauptsächlich mit seiner Fähigkeit zusammen, über seine Hydroxylgruppe mit biologischen Molekülen zu interagieren. Diese Interaktion kann zur Bildung von Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen führen, die die Funktion von Proteinen und anderen Biomolekülen beeinflussen. Die Fluoreszenzeigenschaften von this compound ermöglichen es auch, es als Sonde zur Untersuchung molekularer Interaktionen und Signalwege zu verwenden .
Wirkmechanismus
The mechanism of action of 8-Fluoranthenol is primarily related to its ability to interact with biological molecules through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting the function of proteins and other biomolecules. The fluorescence properties of this compound also allow it to be used as a probe to study molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
8-Fluoranthenol kann mit anderen hydroxylierten PAKs wie 1-Hydroxyfluoranthen und 2-Hydroxyfluoranthen verglichen werden. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in der Position der Hydroxylgruppe, was ihre chemische Reaktivität und Anwendungen beeinflussen kann. So kann beispielsweise 1-Hydroxyfluoranthen andere Fluoreszenzeigenschaften und Reaktivität als this compound aufweisen, was die Bedeutung der Position der Hydroxylgruppe hervorhebt .
Eigenschaften
CAS-Nummer |
34049-45-1 |
|---|---|
Molekularformel |
C16H10O |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
fluoranthen-8-ol |
InChI |
InChI=1S/C16H10O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,17H |
InChI-Schlüssel |
CKIAQYLZYXKFNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















